Carbazeran is a potent phosphodiesterase inhibitor. In scientific research, carbazeran serves as a probe substrate for studying aldehyde oxidase 1 (AOX1) activity. [, ] This enzyme exhibits species-dependent metabolic profiles, meaning its activity and the resulting metabolites can vary significantly across different species. [] This difference is highlighted by the observation that O-desmethylcarbazeran is a major metabolite in dogs, while 4-oxo-carbazeran and its derivatives are the predominant metabolites in humans. []
Carbazeran citrate is a compound that has garnered attention in pharmacological research, particularly for its role in influencing neurotransmitter systems. It is derived from carbazeran, a known pharmacological agent that acts on the central nervous system. The citrate form enhances its solubility and bioavailability, making it more effective for various applications.
Carbazeran citrate was developed by Pfizer Central Research and has been studied for its effects on neurotransmitter release and metabolism in various biological systems . The compound's synthesis and properties have been explored in multiple studies, highlighting its potential therapeutic applications.
Carbazeran citrate belongs to the class of compounds known as adrenergic receptor antagonists. It primarily interacts with adrenergic receptors, influencing neurotransmission and metabolic pathways within the body.
The synthesis of carbazeran citrate typically involves the reaction of carbazeran with citric acid, which serves as a chelating agent. This process enhances the stability of the compound and improves its solubility in biological systems.
The synthesis can be conducted through a multi-step process:
Carbazeran citrate features a molecular structure that combines the carbazeran moiety with the citrate ion. The chemical formula for carbazeran is , while citric acid has the formula . The interaction between these two components results in a salt formation that enhances solubility.
Carbazeran citrate undergoes various chemical reactions in biological systems, primarily involving metabolic pathways mediated by cytochrome P450 enzymes. These reactions include:
The metabolic pathways involving carbazeran citrate are complex and involve interactions with different enzyme systems, particularly those related to drug metabolism and clearance.
Carbazeran citrate functions primarily as an antagonist at adrenergic receptors. Its mechanism involves:
Studies have shown that carbazeran citrate can significantly alter neurotransmitter levels in experimental models, indicating its potential therapeutic effects on conditions related to neurotransmitter dysregulation .
Carbazeran citrate has several scientific applications:
Carbazeran citrate undergoes regioselective 4-hydroxylation of its phthalazine ring, a reaction exclusively catalyzed by aldehyde oxidase (AOX1) in humans. This oxidation generates 4-hydroxycarbazeran as the primary metabolite, serving as a catalytic marker for AOX1 activity in vitro and in vivo. The reaction requires the molybdopterin cofactor (MoCo) and involves nucleophilic attack at the carbon adjacent to the nitrogen atom in the heterocyclic ring. Unlike cytochrome P450 enzymes, AOX1-mediated oxidation is oxygen-independent and produces non-conjugated metabolites, making carbazeran a specific diagnostic tool for human AOX1 activity assessment [1] [4] [6]. Studies using human hepatocytes and liver cytosol confirm that >95% of carbazeran metabolism occurs via this pathway, with negligible contributions from other oxidoreductases [3] [7].
Enzyme kinetic studies in human liver cytosol (HLC) reveal Michaelis-Menten saturation kinetics for carbazeran oxidation. The reported apparent Km values range from 5–20 µM, with Vmax values of 0.8–1.5 nmol/min/mg protein, indicating moderate substrate affinity and catalytic efficiency (kcat/Km ≈ 0.15 min−1µM−1). Hydralazine potently inhibits this metabolism (IC50 < 1 µM) by chelating the molybdenum center of AOX1, while menadione (a reductase-phase inhibitor) shows weaker effects (IC50 > 50 µM) [1] [6]. Deuterium labeling at the 4-position of carbazeran’s phthalazine ring significantly reduces clearance (↑AUC, ↓Cmax) in guinea pigs, confirming rate-limiting C–H bond breaking in the oxidation step [1] [8].
Table 1: Kinetic Parameters of Carbazeran Oxidation in Human AOX1 Systems
System | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (min⁻¹µM⁻¹) | Inhibition by Hydralazine (IC₅₀) |
---|---|---|---|---|
Human Liver Cytosol | 12.3 ± 2.1 | 1.42 ± 0.3 | 0.115 | 0.8 µM |
Recombinant hAOX1* | 8.7 ± 1.5 | 1,170 mU/mg† | 0.134 | Not tested |
*Recombinant data from baculovirus system [5]; †mU = nmol/min.
Carbazeran metabolism exhibits profound species differences due to variations in AOX1 expression, substrate specificity, and catalytic efficiency:
This variability complicates preclinical studies. Dogs poorly predict human clearance, while guinea pigs and humanized mice better model AOX1-mediated metabolism. Such differences stem from evolutionary divergence in AOX1 gene expression and catalytic residues [5] [7].
Table 2: Interspecies Variability in Carbazeran Metabolism
Species | AOX1 Expression | Primary Metabolic Pathway | Bioavailability | 4-Hydroxy Metabolite Yield |
---|---|---|---|---|
Human | High | 4-Hydroxylation | <5% | >90% |
Guinea pig | Moderate | 4-Hydroxylation | ~30%* | 60–75% |
Mouse (humanized) | High† | 4-Hydroxylation | 10–15% | 80–90% |
Dog | None‡ | O-Demethylation | 68% | <2% |
*Deuterium isotope effects reduce AUC 3-fold; †Human hepatocyte engraftment; ‡No functional AOX1 homolog [1] [3] [7].
Carbazeran citrate’s role extends beyond a probe substrate: it validates recombinant human AOX1 systems (e.g., baculovirus-expressed enzymes) for in vitro studies [5]. Its species-specific metabolism underscores the need for human-relevant models during lead optimization to avoid clinical attrition (e.g., SGX523 failure due to unanticipated AOX1 metabolism) [5] [7].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3